Fmoc-D-Orn(Aloc)-OH
Overview
Description
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(((allyloxy)carbonyl)amino)pentanoic acid is a complex organic compound that belongs to the class of amino acids. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group and an allyloxycarbonyl (Alloc) protecting group. These protecting groups are commonly used in peptide synthesis to protect the amino and carboxyl groups, respectively, during the synthesis process.
Mechanism of Action
Target of Action
Fmoc-D-Orn(Aloc)-OH, also known as ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(((allyloxy)carbonyl)amino)pentanoic acid, is primarily used in the field of peptide synthesis . Its primary targets are the amino acids in a peptide chain that it helps to protect during the synthesis process .
Mode of Action
The compound acts as a protecting group for the amino acids in a peptide chain during solid phase peptide synthesis (SPPS) . It prevents unwanted side reactions from occurring during the synthesis process . The mechanism for the coupling reaction of an activated Fmoc-amino acid to the resin involves a nucleophilic substitution .
Biochemical Pathways
This compound is involved in the biochemical pathway of peptide synthesis . It plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide chain .
Result of Action
The result of this compound’s action is the successful synthesis of peptides with the correct sequence of amino acids . It allows for the creation of peptides that can be used in various fields of research, including the development of new drugs .
Action Environment
The action of this compound is influenced by the conditions in the laboratory where the peptide synthesis is taking place. Factors such as temperature, pH, and the presence of other chemicals can affect the efficiency and success of the synthesis process .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(((allyloxy)carbonyl)amino)pentanoic acid typically involves several steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is usually achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Protection of the Carboxyl Group: The carboxyl group is protected using the allyloxycarbonyl (Alloc) group. This step involves the reaction of the Fmoc-protected amino acid with Alloc chloride in the presence of a base.
Coupling Reaction: The protected amino acid is then coupled with other amino acids or peptides using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
In an industrial setting, the production of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(((allyloxy)carbonyl)amino)pentanoic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Deprotection Reactions: The Fmoc and Alloc protecting groups can be removed under specific conditions. Fmoc can be removed using a base such as piperidine, while Alloc can be removed using palladium-catalyzed hydrogenation.
Coupling Reactions: The compound can undergo coupling reactions with other amino acids or peptides to form longer peptide chains.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in peptide synthesis.
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in dimethylformamide (DMF).
Alloc Deprotection: Palladium on carbon (Pd/C) in the presence of a hydrogen source.
Coupling Reagents: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC).
Major Products Formed
The major products formed from these reactions are typically longer peptide chains or deprotected amino acids, depending on the specific reaction conditions used.
Scientific Research Applications
Chemistry
In chemistry, ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(((allyloxy)carbonyl)amino)pentanoic acid is used as a building block in the synthesis of peptides and proteins. Its protecting groups allow for selective deprotection and coupling reactions, making it a valuable tool in peptide synthesis.
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It can be incorporated into peptides that mimic natural proteins, allowing researchers to investigate the structure and function of these proteins.
Medicine
In medicine, peptides synthesized using ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(((allyloxy)carbonyl)amino)pentanoic acid are used in drug development. These peptides can act as therapeutic agents or as probes to study disease mechanisms.
Industry
In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide-based drugs. Its protecting groups ensure high yield and purity, making it suitable for industrial production.
Comparison with Similar Compounds
Similar Compounds
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(((tert-butoxycarbonyl)amino)pentanoic acid: This compound uses a tert-butoxycarbonyl (Boc) protecting group instead of an allyloxycarbonyl (Alloc) group.
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(((benzyloxycarbonyl)amino)pentanoic acid: This compound uses a benzyloxycarbonyl (Cbz) protecting group instead of an allyloxycarbonyl (Alloc) group.
Uniqueness
The uniqueness of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(((allyloxy)carbonyl)amino)pentanoic acid lies in its combination of Fmoc and Alloc protecting groups. This combination allows for selective deprotection and coupling reactions, making it a versatile tool in peptide synthesis. The use of Alloc as a protecting group is particularly advantageous in cases where mild deprotection conditions are required.
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(prop-2-enoxycarbonylamino)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O6/c1-2-14-31-23(29)25-13-7-12-21(22(27)28)26-24(30)32-15-20-18-10-5-3-8-16(18)17-9-4-6-11-19(17)20/h2-6,8-11,20-21H,1,7,12-15H2,(H,25,29)(H,26,30)(H,27,28)/t21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXLIOYNXBHZZBI-OAQYLSRUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)NCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30679804 | |
Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~5~-{[(prop-2-en-1-yl)oxy]carbonyl}-D-ornithine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30679804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
214750-74-0 | |
Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N5-[(2-propen-1-yloxy)carbonyl]-D-ornithine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=214750-74-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~5~-{[(prop-2-en-1-yl)oxy]carbonyl}-D-ornithine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30679804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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